Enhanced Hydrogen-Bond Acceptor Capacity vs. the Reduced Alkyl Urea Analog
The target compound incorporates a carbonyl group in the propanoyl side chain, resulting in a total of 4 hydrogen-bond acceptor sites, while the reduced analog 1-(1,3-benzodioxol-5-yl)-3-(3-chloropropyl)urea lacks this carbonyl and has only 3 acceptor sites [1][2]. This additional acceptor enhances aqueous solubility and enables more versatile intermolecular interactions. The computed XLogP3 of the target compound is 1.6, versus 1.2 for the reduced analog, further reflecting the difference in polarity [1].
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 4 (PubChem computed property) [1] |
| Comparator Or Baseline | 3 for 1-(1,3-benzodioxol-5-yl)-3-(3-chloropropyl)urea (PubChem computed property) [2] |
| Quantified Difference | +1 acceptor site; +0.4 XLogP3 |
| Conditions | In silico physicochemical property prediction (PubChem 2021.05.07 release) [1][2] |
Why This Matters
The extra hydrogen-bond acceptor and moderately higher lipophilicity improve solubility and potential target engagement, making the compound a superior starting point for lead optimization.
- [1] PubChem. (2021). 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea, CID 25323420. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/25323420 View Source
- [2] PubChem. (2016). 1-(1,3-Benzodioxol-5-yl)-3-(3-chloropropyl)urea, CID N/A. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-_1_3-Benzodioxol-5-yl_-3-_3-chloropropyl_urea View Source
